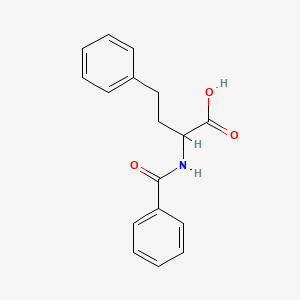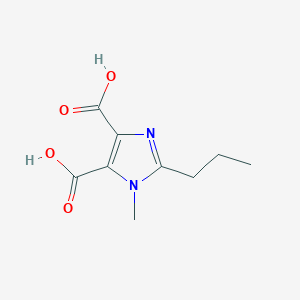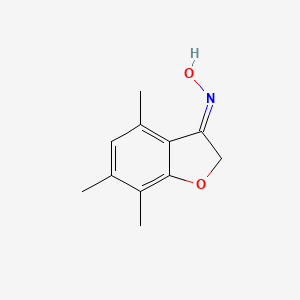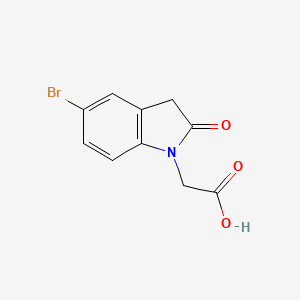![molecular formula C10H10N4O3S B3162791 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 881585-85-9](/img/structure/B3162791.png)
2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid
Descripción general
Descripción
2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a chemical compound with the molecular formula C10H10N4O3S and a molecular weight of 266.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H10N4O3S . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.28 and a molecular formula of C10H10N4O3S . More specific properties such as melting point, solubility, and stability are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Drug Discovery
- A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activities. The structural features of the compounds and their efficacy in preclinical evaluation were extensively characterized, indicating a potential utility in antidepressant medication development (Mathew, Suresh, & Anbazhagan, 2014).
Pharmacodynamics and Molecular Docking Studies
- Research on bioisosteres and hybrids of known NSAIDs led to the synthesis and characterization of compounds with significant antinociceptive and anti-inflammatory effects. This study also involved molecular docking to ascertain the interaction of these compounds with cyclooxygenase, demonstrating potential improvements over traditional NSAIDs (González-Trujano et al., 2018).
Bone Selective Estrogen Mimetics
- Analogues of the estrogen receptor ligand 4-[1-(p-hydroxyphenyl)-2-phenylethyl]phenoxyacetic acid were synthesized to reduce polarity/ionizability and improve efficacy. The study successfully identified compounds with differential bone/uterus effects, similar to those of known selective ER modulators (Rubin, Ruenitz, Boudinot, & Boyd, 2001).
Antimalarial Activity and Structure-Activity Relationships
- A series of compounds were prepared and assessed for their antimalarial potency against Plasmodium berghei in mice. The research identified significant correlations between antimalarial potency and the properties of the phenyl ring substituents, providing insights for further drug development (Werbel et al., 1986).
Xanthine Oxidoreductase Inhibition
- Y-700 was identified as a potent inhibitor of xanthine oxidoreductase with promising pharmacokinetic properties, making it a potential candidate for treating hyperuricemia and other diseases involving xanthine oxidoreductase (Fukunari et al., 2004).
Safety and Hazards
Tetrazoles, including 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, can decompose on heating to emit toxic nitrogen fumes . They can react vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Mecanismo De Acción
Target of Action
Tetrazole derivatives have been known to inhibit angiotensin-converting enzymes and block at1 and at2 receptors present in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazole derivatives are known to interact with their targets and cause changes in the cellular environment . For instance, they can inhibit enzymes or block receptors, thereby altering the normal functioning of cells .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Tetrazole derivatives are known to cause changes in the cellular environment, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid . For instance, tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds that are explosive on shock .
Propiedades
IUPAC Name |
2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c15-8(9(16)17)6-18-10-11-12-13-14(10)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQIMDAMRTUSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)


amine](/img/structure/B3162757.png)







